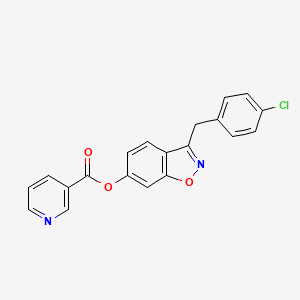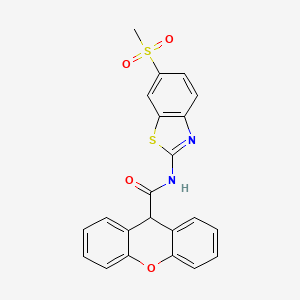![molecular formula C24H24N2O3 B11168432 N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168432.png)
N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide typically involves multiple steps:
Formation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Preparation of 4-(Benzyloxy)phenylamine: The 4-(benzyloxy)phenol is then subjected to nitration followed by reduction to yield 4-(benzyloxy)phenylamine.
Formation of 4-(2-Methylpropanamido)benzoic Acid: This involves the reaction of 4-aminobenzoic acid with isobutyryl chloride in the presence of a base.
Coupling Reaction: Finally, the 4-(benzyloxy)phenylamine is coupled with 4-(2-methylpropanamido)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Benzyloxy)phenyl]-2-bromobenzamide
- N-[4-(Benzyloxy)phenyl]acetamide
- N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide
Uniqueness
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide is unique due to its specific structural features, such as the presence of both benzyloxy and 2-methylpropanamido groups
Propiedades
Fórmula molecular |
C24H24N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
4-(2-methylpropanoylamino)-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-10-8-19(9-11-20)24(28)26-21-12-14-22(15-13-21)29-16-18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
DYKIRHCNGSJDLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11168349.png)

![N-tert-butyl-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168361.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168386.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168393.png)
![N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B11168416.png)
![3,3-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11168421.png)
![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168434.png)
![Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate](/img/structure/B11168440.png)
![2-[(3-cyclohexylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11168457.png)
![N-butyl-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11168463.png)
![1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B11168467.png)
![2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11168470.png)
